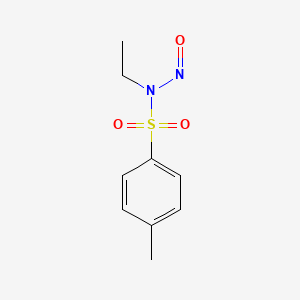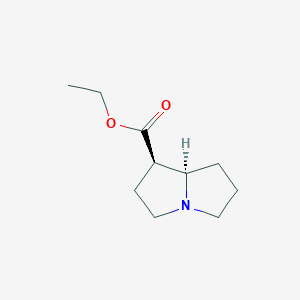![molecular formula C13H8O3 B14685075 8-Methylbenzo[e][2]benzofuran-1,3-dione CAS No. 36440-65-0](/img/structure/B14685075.png)
8-Methylbenzo[e][2]benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylbenzoebenzofuran-1,3-dione is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the 8th position and a dione functionality at the 1st and 3rd positions of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzoebenzofuran-1,3-dione can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with methyl iodide in the presence of a base can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yields and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the synthesis of benzofurans . Additionally, ruthenium-catalyzed cycloisomerization reactions have been developed to produce benzofuran derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylbenzoebenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Methylbenzoe
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Benzofuran derivatives have shown promise as antimicrobial and anticancer agents.
Industry: Benzofuran derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Methylbenzoebenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without the methyl and dione functionalities.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Coumarin: A structurally related compound with a fused benzene and pyrone ring.
Uniqueness: 8-Methylbenzoebenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and dione functionality enhances its reactivity and potential therapeutic applications compared to its analogs .
Propriétés
Numéro CAS |
36440-65-0 |
|---|---|
Formule moléculaire |
C13H8O3 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
8-methylbenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O3/c1-7-2-3-8-4-5-9-11(10(8)6-7)13(15)16-12(9)14/h2-6H,1H3 |
Clé InChI |
CQUJZDLOQZEYSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC3=C2C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
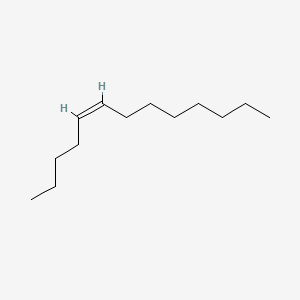
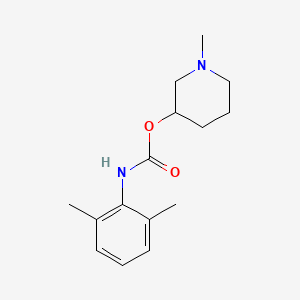
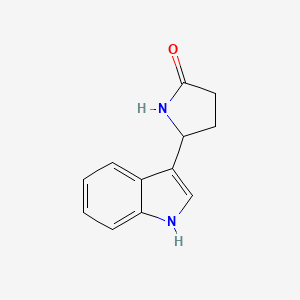
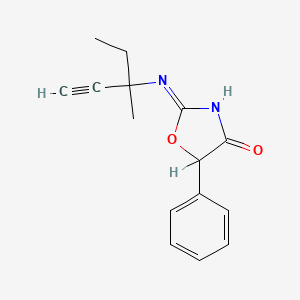
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
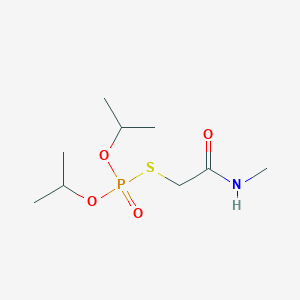
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
